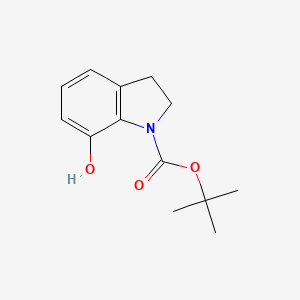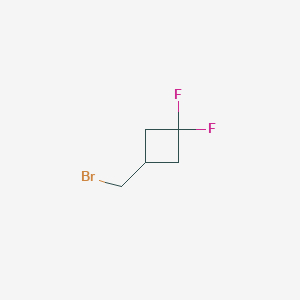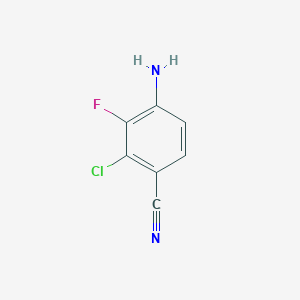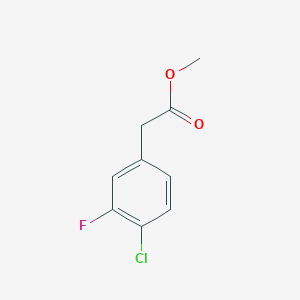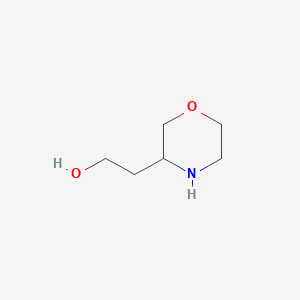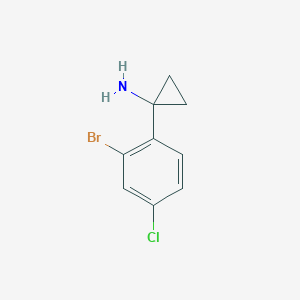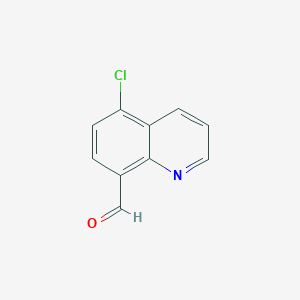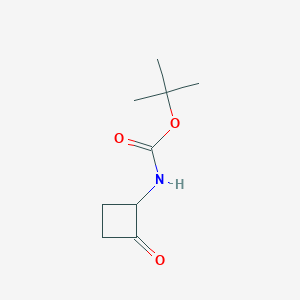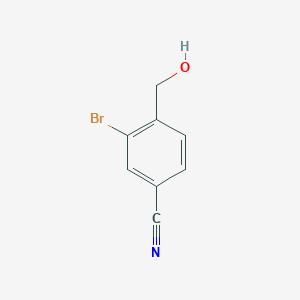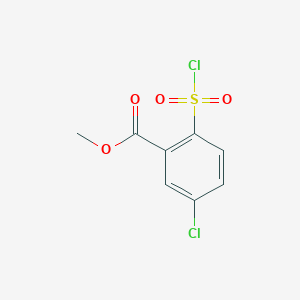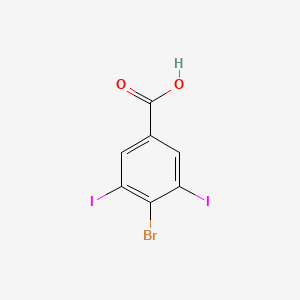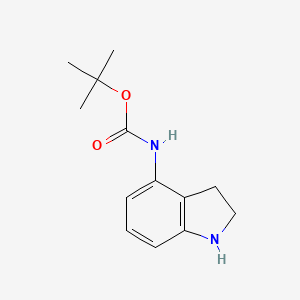
Tert-butyl indolin-4-ylcarbamate
Descripción general
Descripción
“Tert-butyl indolin-4-ylcarbamate” is a chemical compound with the molecular formula C13H18N2O2 . It is also known by other names such as “tert-Butyl 1H-indol-4-ylcarbamate” and "(1H-Indol-4-yl)carbamic acid tert-butyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an indole nucleus, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring . The compound also contains a carbamate group attached to the indole nucleus via a tertiary butyl group .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 234.29 . It has a density of 1.2±0.1 g/cm³, a boiling point of 350.4±15.0 °C at 760 mmHg, and a flash point of 165.7±20.4 °C . The compound has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .
Aplicaciones Científicas De Investigación
Benzannulation of Indoles to Carbazoles
A novel method for the benzannulation of indoles to carbazoles has been reported, where γ-carbonyl tert-butylperoxide is used as a diene building block for the π-extension of simple indoles. This method is significant for the synthesis of naturally occurring carbazole alkaloids like olivacine and asteropusazole A (Zheng et al., 2014).
Inhibitors of the S. aureus NorA Efflux Pump
1‐(1H‐Indol‐3‐yl)ethanamine derivatives, including compounds with tert-butyl indolin-4-ylcarbamate, have been synthesized and shown to restore the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones due to overexpression of the NorA efflux pump (Héquet et al., 2014).
Synthesis of 4-Azaeudistomin Y1 and Analogues
The inverse-electron-demand Diels–Alder (IDA) reaction of 3-aminoindoles as dienophiles has been developed for the efficient preparation of 4-aza-β-carbolines. This protocol involves using tert-butyl 1H-indol-3-ylcarbamates as reactants and is instrumental in the total synthesis of 4-azaeudistomin Y1 and its analogues (Xu et al., 2013).
Reactivity of Indolylcarbinyl Compounds in Antitumor Antibiotics
Studies related to the reactivity of indolylcarbinyl compounds, including this compound, as models for mitosane action in antitumor antibiotics, have been conducted. This research provides insights into the reactivity of these compounds, which are analogous to the reactive sites of mitosane antitumor antibiotics (Lown & Weir, 1978).
Preclinical Evaluation of N-tert-butyl Isoquine
N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline drug candidate selected for its excellent activity against Plasmodium falciparum. This molecule, designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, demonstrates the potential of this compound derivatives in antimalarial therapy (O’Neill et al., 2009).
Synthesis of trans-tert-Butyl-2-aminocyclopentylcarbamate
The practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate, which has potential utility as a scaffold for chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs), has been developed. This research demonstrates the versatility of this compound derivatives in organic synthesis and medicinal chemistry (Xu & Appella, 2006).
Indolcarboxamide as a Candidate for Multidrug-Resistant Tuberculosis
Indolcarboxamide, a small-molecule derivative, has been identified as a potential drug candidate for treating multidrug-resistant tuberculosis. This highlights the importance of this compound derivatives in developing new treatments for serious infections (Rao et al., 2013).
Análisis Bioquímico
Biochemical Properties
Tert-butyl indolin-4-ylcarbamate plays a significant role in biochemical reactions, particularly in the formation of C-N bonds through amidation processes. This compound interacts with various enzymes and proteins, facilitating the formation of biologically important aminoindoles under mild conditions . The interactions are primarily catalytic, where this compound acts as a substrate or intermediate, enabling the synthesis of complex molecules with high regioselectivity and broad substrate scope .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of enzymes involved in these pathways, leading to changes in cellular function. For instance, it can affect the proliferation and differentiation of cells by altering the expression of specific genes and proteins . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . The binding interactions are often mediated by the indole ring, which can form hydrogen bonds and hydrophobic interactions with target molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell growth and differentiation. At high doses, it can become toxic, leading to adverse effects such as cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and flavin-dependent monooxygenase, which are responsible for its metabolism and degradation . These interactions can lead to the formation of various metabolites, which can further influence cellular function and metabolic flux. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical for its biological activity, as they influence the compound’s accessibility to target molecules and its overall efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
tert-butyl N-(2,3-dihydro-1H-indol-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-6-4-5-10-9(11)7-8-14-10/h4-6,14H,7-8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYLKFUWTCPZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700595 | |
| Record name | tert-Butyl 2,3-dihydro-1H-indol-4-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-03-1 | |
| Record name | tert-Butyl 2,3-dihydro-1H-indol-4-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


